1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Catalog No.
S756441
CAS No.
66137-74-4
M.F
C4F9IO3S
M. Wt
426 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoe...

CAS Number

66137-74-4

Product Name

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Molecular Formula

C4F9IO3S

Molecular Weight

426 g/mol

InChI

InChI=1S/C4F9IO3S/c5-1(6,14)2(7,8)17-3(9,10)4(11,12)18(13,15)16

InChI Key

XSLYISNQTJHKMP-UHFFFAOYSA-N

SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)I)(F)F)(F)F

Canonical SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)I)(F)F)(F)F

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride, also known as 5-Iodooctafluoro-3-oxapentanesulfonyl fluoride, is a complex organic molecule containing fluorine, iodine, sulfur, oxygen, and carbon atoms. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in fields like fluorinated materials science and organic synthesis due to the presence of multiple fluorine atoms and a sulfonyl fluoride group [].


Molecular Structure Analysis

The key feature of the molecule is the combination of several functional groups:

  • Perfluoroalkyl chains (CF2): Two perfluoroalkyl chains (CF2) are present, providing high hydrophobicity and potential chemical stability due to the strong carbon-fluorine bonds.
  • Sulfonyl fluoride (SO2F): This group is known as a good leaving group in organic chemistry, potentially making the molecule reactive in certain reactions.
  • Ether linkage (C-O-C): The ether linkage (C-O-C) connects the two perfluoroalkyl chains.
  • Iodoethoxy group (CH2CH2OI): The presence of an iodine atom (I) attached to an ethoxy group (CH2CH2O) introduces a potential site for further functionalization or chemical reactions.

Chemical Reactions Analysis

  • Nucleophilic substitution: The sulfonyl fluoride group is susceptible to nucleophilic substitution by various nucleophiles, potentially leading to the replacement of the fluorine atom with other functional groups.
  • Hydrolysis: Under strong acidic or basic conditions, the molecule might undergo hydrolysis, breaking down into smaller components.
  • Coupling reactions: The iodoethoxy group could participate in coupling reactions with other molecules due to the reactive iodine atom.

Physical And Chemical Properties Analysis

  • Hydrophobic: Due to the presence of multiple fluorine atoms, the molecule is expected to be highly hydrophobic, meaning it repels water.
  • Low boiling point: The presence of fluorine atoms can lower the boiling point compared to similar-sized hydrocarbons.
  • Chemically stable: The strong carbon-fluorine bonds can contribute to overall chemical stability.

There is no current information available on the specific mechanism of action of this compound in any biological or chemical system.

  • Fluorine: Fluorinated compounds can be corrosive and pose health risks upon inhalation or ingestion.
  • Iodine: Elemental iodine can be irritating to the skin and eyes.
  • Sulfonyl fluoride: Sulfonyl fluorides can be reactive and potentially harmful upon contact.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

66137-74-4

Wikipedia

5-Iodooctafluoro-3-oxapentanesulphonyl fluoride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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